An In-depth Technical Guide to (3S,5S)-Dihydroxy Simvastatin: Structure, Properties, and Analysis
An In-depth Technical Guide to (3S,5S)-Dihydroxy Simvastatin: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of (3S,5S)-Dihydroxy Simvastatin, a critical active metabolite of the widely prescribed cholesterol-lowering drug, Simvastatin. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, and analytical methodologies, grounding all information in established scientific principles and authoritative references.
Introduction: The Significance of (3S,5S)-Dihydroxy Simvastatin
Simvastatin is administered as an inactive lactone prodrug.[1] In vivo, it undergoes hydrolysis to its active β-hydroxy acid form, (3S,5S)-Dihydroxy Simvastatin. This open-acid form is the pharmacologically active agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Understanding the properties and behavior of this active metabolite is paramount for studies in pharmacokinetics, pharmacodynamics, drug metabolism, and for the development of analytical methods to monitor its presence in biological matrices and pharmaceutical formulations. This molecule is also considered a key impurity and reference standard in the manufacturing of Simvastatin.[3][4][5]
Chemical Identity and Physicochemical Properties
The fundamental characteristics of (3S,5S)-Dihydroxy Simvastatin are summarized below. These data are essential for its accurate identification, quantification, and handling in a laboratory setting.
Chemical Structure and Nomenclature
(3S,5S)-Dihydroxy Simvastatin is characterized by a dihydroxy-substituted decahydronaphthalene ring system linked to a heptanoic acid side chain.
Diagram 1: Chemical Structure of (3S,5S)-Dihydroxy Simvastatin
Caption: 2D representation of (3S,5S)-Dihydroxy Simvastatin.
The relationship between the inactive prodrug, Simvastatin, and its active form is a critical concept, illustrated by the hydrolysis of the lactone ring.
Diagram 2: Hydrolysis of Simvastatin to (3S,5S)-Dihydroxy Simvastatin
Caption: Reversible conversion between Simvastatin and its active metabolite.
Tabulated Physicochemical Data
For ease of reference, the key identifiers and properties of (3S,5S)-Dihydroxy Simvastatin are compiled in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₀O₇ | [3][5][6] |
| Molecular Weight | 452.59 g/mol (also reported as 452.58 and 452.6) | [3][4][5][6][7][8] |
| CAS Number | 159143-77-8 | [3][4][7][8][9] |
| Appearance | Off-White Solid | [8] |
| Storage Conditions | 2-8°C, Refrigerator | [8] |
| IUPAC Name | [(1S,3R,4S,6S,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate | [6][9] |
| Synonyms | 3',5'-Dihydro Diol Simvastatin, DHSV | [7][10] |
Synthesis and Characterization
(3S,5S)-Dihydroxy Simvastatin is typically prepared via the hydrolysis of Simvastatin. While often a custom synthesis product for use as a reference standard, the fundamental transformation is a straightforward saponification.[9][11]
Synthesis Protocol: Base-Catalyzed Hydrolysis of Simvastatin
This protocol describes a representative lab-scale method for generating the dihydroxy acid form from the parent lactone. The choice of a mild base like potassium hydroxide in a methanol/water system is deliberate to ensure complete hydrolysis while minimizing potential side reactions.
Objective: To convert Simvastatin (lactone) to (3S,5S)-Dihydroxy Simvastatin (open-acid) via hydrolysis.
Materials:
-
Simvastatin
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
p-Toluene Sulfonic Acid (for potential relactonization control experiments)[11]
Procedure:
-
Dissolution & Saponification: Dissolve Simvastatin in methanol. Separately, prepare a solution of potassium hydroxide in a mixture of water and methanol.[11] Add the KOH solution to the Simvastatin solution while maintaining a controlled temperature (e.g., 20-25°C).
-
Reaction: Heat the mixture to reflux for several hours (e.g., 5-8 hours) to drive the hydrolysis to completion.[11] The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Simvastatin spot/peak and the appearance of a more polar product spot/peak.
-
Work-up: After cooling, add water to the reaction mixture. Remove the methanol under reduced pressure. The resulting aqueous solution contains the potassium salt of the dihydroxy acid.
-
Acidification & Extraction: Carefully acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to a pH of ~4-5. This protonates the carboxylate to form the free acid. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3S,5S)-Dihydroxy Simvastatin. Further purification can be achieved by crystallization or chromatography if required.
Causality and Self-Validation: The use of a significant molar excess of KOH ensures the complete consumption of the starting material.[11] Monitoring the reaction by chromatography provides in-process validation that the conversion is complete. The distinct polarity difference between the lactone and the open-acid allows for efficient separation during extraction and chromatography.
Spectroscopic Characterization
Structural confirmation is essential. While a full dataset requires direct analysis of a purified sample, representative data for the dihydroxy open-acid form of simvastatin has been published.
¹H NMR (400 MHz, CD₃OD): A proton NMR spectrum would be expected to show key signals including:
-
Vinyl protons on the hexahydronaphthalene ring system (~5.5-6.0 ppm).[1]
-
A multiplet for the proton on the ester-bearing carbon (~5.3 ppm).[1]
-
Multiplets for the protons on the hydroxyl-bearing carbons of the ring and side chain (~3.7-4.2 ppm).[1]
-
Characteristic signals for the various methyl and methylene groups throughout the structure.
Analytical Methodology: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of Simvastatin and its metabolites. The following protocol is a representative method for the analysis of (3S,5S)-Dihydroxy Simvastatin.
Objective: To develop a robust, reproducible HPLC method for the separation and quantification of (3S,5S)-Dihydroxy Simvastatin.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Standard, reliable system for pharmaceutical analysis. DAD allows for peak purity assessment. |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size | The non-polar nature of the C18 stationary phase is ideal for retaining the moderately non-polar statin molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic conditions to ensure the carboxyl group is protonated, leading to consistent retention and sharp peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient Elution | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B | A gradient is necessary to elute the analyte with good resolution from potential impurities and the parent drug in a reasonable timeframe. The re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures retention time stability. |
| Detection Wavelength | 238 nm | A common wavelength for detecting the conjugated diene system in statins. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Diagram 3: HPLC Analytical Workflow
Caption: A typical workflow for quantitative analysis using HPLC.
Conclusion
(3S,5S)-Dihydroxy Simvastatin is a molecule of central importance in the study of statin pharmacology. As the active form of Simvastatin, its chemical and physical properties dictate the therapeutic effect of the parent drug. A thorough understanding of its structure, synthesis from the prodrug, and appropriate analytical techniques for its quantification are essential for researchers in the pharmaceutical sciences. The methodologies and data presented in this guide provide a solid foundation for professionals working with this critical compound.
References
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Pharmaffiliates. (n.d.). CAS No : 159143-77-8 | Product Name : (3S,5S)-Dihydroxy Simvastatin. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Simvastatin-impurities. Retrieved from [Link]
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PubChem. (n.d.). (3S,5S)-Dihydroxy Simvastatin. Retrieved from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). (3S,5S)-Simvastatin Hydroxy Acid Ammonium Salt. Retrieved from [Link]
- Google Patents. (2005). US20050119343A1 - Dihydroxy open-acid salt of simvastatin.
-
Natural Sciences Publishing. (2019). Synthetic Methods for Simvastatin. Retrieved from [Link]
- Google Patents. (2009). US7528265B2 - Process for the preparation of simvastatin.
- Google Patents. (2006). US20060041148A1 - Process for preparing simvastatin having controlled ranges of simvastatin dimer content.
-
ClinPGx. (n.d.). 3,5-dihydrodiol simvastatin. Retrieved from [Link]
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